3-Amino-2-methyl-5-nitrobenzoic acid
CAS No.: 89977-11-7
Cat. No.: VC3256130
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89977-11-7 |
---|---|
Molecular Formula | C8H8N2O4 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | 3-amino-2-methyl-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,9H2,1H3,(H,11,12) |
Standard InChI Key | SWXFUNVQEOEVJH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
Basic Structural Information
3-Amino-2-methyl-5-nitrobenzoic acid is an aromatic compound with the molecular formula C8H8N2O4. Its structure consists of a benzene ring substituted with:
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A carboxylic acid group (-COOH)
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An amino group (-NH2) at position 3
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A methyl group (-CH3) at position 2
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A nitro group (-NO2) at position 5
The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and carboxylic acid) groups creates an interesting electronic distribution that influences its chemical behavior. The compound likely exists as yellowish to light brown crystals or powder at room temperature, which is characteristic of aromatic compounds containing nitro groups.
Physical Properties
Based on analysis of related compounds with similar structural features, the following physical properties can be anticipated for 3-Amino-2-methyl-5-nitrobenzoic acid:
Property | Expected Value | Basis for Estimation |
---|---|---|
Molecular Weight | 196.16 g/mol | Calculated from molecular formula |
Appearance | Yellow to brown crystalline solid | Common for nitroaromatic compounds |
Melting Point | 180-210°C (estimated) | Based on similar benzoic acid derivatives |
Solubility | Sparingly soluble in water; soluble in polar organic solvents | Characteristic of substituted benzoic acids |
pKa | ~3.5-4.2 (carboxylic group) | Typical for substituted benzoic acids |
UV Absorption | Strong absorption in 250-370 nm range | Expected for aromatic compounds with nitro groups |
Comparison with Related Compounds
The structure of 3-Amino-2-methyl-5-nitrobenzoic acid differs from 3-Amino-2-methyl-5-nitrobenzamide primarily in the terminal functional group, with the former having a carboxylic acid (-COOH) and the latter an amide (-CONH2). This distinction significantly affects properties such as solubility, acidity, and reaction pathways. The amide derivative exhibits different hydrogen bonding capabilities and tends to be less acidic compared to the carboxylic acid form.
Similarly, it differs from 3-amino-2-methyl benzoic acid by the presence of a nitro group at position 5, which introduces stronger electron-withdrawing effects, potentially increasing the acidity of the carboxylic group and reducing the basicity of the amino group .
Synthesis Methods
Adaptation of Existing Synthesis Methods
The method described for preparing 3-amino-2-methyl benzoic acid in the patent CN104072383A provides valuable insights that could be adapted for the synthesis of 3-Amino-2-methyl-5-nitrobenzoic acid . The patent details a liquid-phase catalytic hydrogenation process that achieves high purity (>99%) and yield (>95%).
A modified synthetic route could involve:
Step | Process | Conditions | Expected Result |
---|---|---|---|
1 | Nitration of 3-amino-2-methyl benzoic acid | HNO3/H2SO4, 0-5°C | 3-Amino-2-methyl-5-nitrobenzoic acid (protected amino group) |
2 | Deprotection | Mild alkaline hydrolysis | 3-Amino-2-methyl-5-nitrobenzoic acid |
Alternatively, starting with 3-nitro-2-methyl benzoic acid as detailed in the patent:
Step | Process | Conditions | Expected Result |
---|---|---|---|
1 | Additional nitration | HNO3/H2SO4, controlled temperature | 3,5-Dinitro-2-methyl benzoic acid |
2 | Selective reduction | Controlled hydrogenation (6504K nickel catalyst, 2.0MPa, 125°C) | 3-Amino-2-methyl-5-nitrobenzoic acid |
The selective reduction would require precise control of reaction conditions to reduce only one nitro group while preserving the other. The patent's use of 6504K nickel as a catalyst for hydrogenation demonstrates superior performance compared to Raney nickel or diatom ooze supported nickel catalysts, with conversion rates of 99.2% .
Chemical Reactions and Reactivity
Reactivity of Functional Groups
3-Amino-2-methyl-5-nitrobenzoic acid possesses three distinct functional groups that can participate in various reactions:
Functional Group | Potential Reactions | Expected Products |
---|---|---|
Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |
Amino Group (-NH2) | Diazotization, Acylation, Alkylation | Diazonium salts, Amides, Secondary/Tertiary amines |
Nitro Group (-NO2) | Reduction, Nucleophilic substitution | Hydroxylamines, Amines |
The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates interesting electronic effects that influence reactivity patterns:
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The amino group increases electron density at the ortho and para positions
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The nitro group withdraws electron density, activating the ring toward nucleophilic attack
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The methyl group provides steric hindrance near the carboxylic acid group
Oxidation and Reduction Reactions
Similar to related compounds, 3-Amino-2-methyl-5-nitrobenzoic acid would be expected to undergo oxidation and reduction reactions:
Oxidation: The methyl group could be oxidized to form additional carboxyl functionality.
Reduction: The nitro group could be reduced to an amino group, potentially forming 3,5-diamino-2-methyl benzoic acid, as observed with similar nitro compounds.
Reagents likely effective for these transformations include:
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Oxidizing agents: Potassium permanganate, hydrogen peroxide
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Reducing agents: Sodium borohydride, iron powder, catalytic hydrogenation
Applications and Research Significance
Application Area | Potential Uses | Relevant Properties |
---|---|---|
Pharmaceutical Intermediates | Synthesis of antibacterial and anti-inflammatory compounds | Multiple functional groups for derivatization |
Analytical Chemistry | Reference standard for related compounds | Specific spectroscopic profile |
Materials Science | Precursor for dyes and pigments | Chromophoric nitro and amino groups |
Agricultural Chemistry | Development of crop protection agents | Structural similarity to known bioactive compounds |
Comparative Significance in Research
The compound shares structural similarities with dinitolmide metabolites, which have shown anticoccidial properties. The presence of similar functional groups suggests potential biological activity, though direct studies on 3-Amino-2-methyl-5-nitrobenzoic acid are required to confirm this hypothesis.
Analytical Methods and Characterization
Spectroscopic Characteristics
Based on functional group analysis, 3-Amino-2-methyl-5-nitrobenzoic acid would exhibit characteristic spectroscopic patterns:
Analytical Method | Expected Characteristics | Diagnostic Value |
---|---|---|
IR Spectroscopy | Strong C=O stretch (1680-1700 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), NO₂ symmetric and asymmetric stretching (1300-1550 cm⁻¹) | Confirmation of functional groups |
¹H NMR | Signals for aromatic protons (7-8 ppm), methyl protons (2-2.5 ppm), carboxylic acid proton (10-13 ppm), amino protons (4-5 ppm) | Structure verification |
¹³C NMR | Signals for carbonyl carbon (165-175 ppm), aromatic carbons (120-150 ppm), methyl carbon (15-20 ppm) | Carbon skeleton confirmation |
Mass Spectrometry | Molecular ion peak at m/z 196, fragmentation patterns showing loss of NO₂, COOH, and other characteristic fragments | Molecular weight confirmation |
Chromatographic Analysis
For separation and purification, techniques used for similar compounds could be applied:
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High-Performance Liquid Chromatography (HPLC) using C18 columns
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Gas Chromatography combined with Mass Spectrometry (GC-MS) after derivatization
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Thin Layer Chromatography (TLC) with appropriate solvent systems
The accelerated solvent extraction (ASE) methods combined with solid-phase extraction (SPE) mentioned for related compounds could be adapted for isolation and purification of 3-Amino-2-methyl-5-nitrobenzoic acid.
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